

Retigabine Dihydrochloride: A Technical Guide to a KCNQ2/3 Potassium Channel Opener

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Compound of Interest

Compound Name: *Retigabine Dihydrochloride*

Cat. No.: *B024029*

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Abstract

Retigabine (also known as Ezogabine), as its dihydrochloride salt, is a first-in-class neuronal potassium channel opener developed for the adjunctive treatment of partial-onset seizures. Its unique mechanism of action, targeting the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, distinguishes it from other antiepileptic drugs. By enhancing the M-current, retigabine reduces neuronal hyperexcitability, a key factor in seizure generation. This technical guide provides an in-depth overview of **Retigabine Dihydrochloride**, including its mechanism of action, pharmacological properties, experimental protocols, and clinical efficacy, tailored for professionals in neuroscience research and drug development.

Introduction

Retigabine is an anticonvulsant that modulates neuronal excitability by activating KCNQ potassium channels.^{[1][2]} Specifically, it is a positive allosteric modulator of KCNQ2-5 channels.^[3] The heteromeric KCNQ2/3 channels are considered a primary target and are known to be the molecular correlate of the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons.^{[1][2]} By enhancing M-current activity, retigabine hyperpolarizes the neuronal membrane and reduces the likelihood of aberrant action potential firing, which is characteristic of epileptic seizures.^[3]

Chemical and Physical Properties

Retigabine Dihydrochloride is the hydrochloride salt of retigabine, with the following properties:

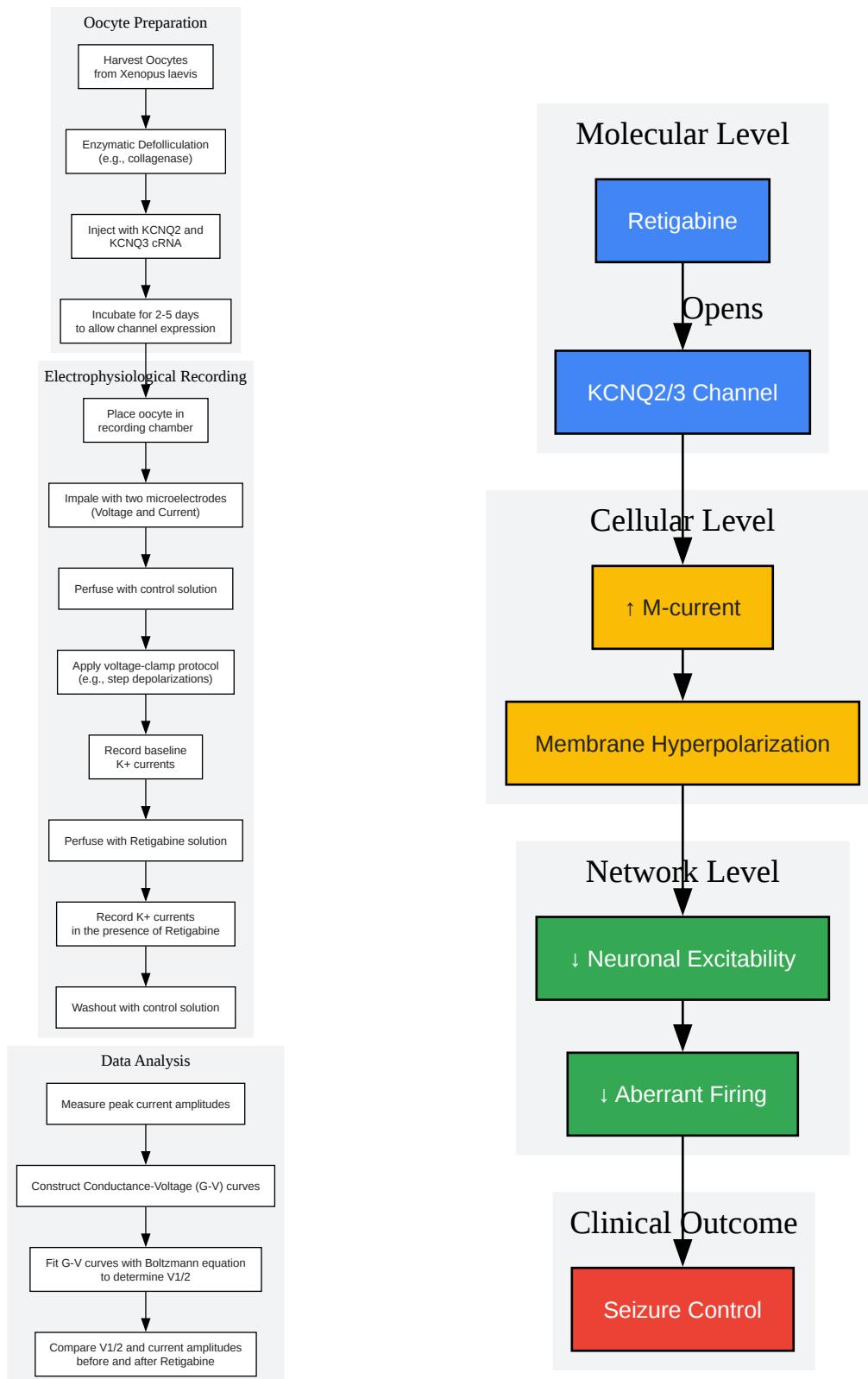
Property	Value
Chemical Name	N-[2-amino-4-[[[4-fluorophenyl)methyl]amino]phenyl]-carbamic acid, ethyl ester, dihydrochloride
CAS Number	150812-13-8
Molecular Formula	C ₁₆ H ₂₀ Cl ₂ FN ₃ O ₂
Molecular Weight	376.25 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO and PBS (pH 7.2)

Sources:[4][5][6]

Mechanism of Action

Retigabine's primary mechanism of action is the positive allosteric modulation of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 potassium channels.^[3] It exerts its effect by binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.^[3] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels can open at more negative membrane potentials.^{[1][2][7][8]} This enhancement of potassium currents results in a dampening of neuronal excitability.^[3]

Signaling Pathway of Retigabine Action



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